molecular formula C19H18N2O4S B1668645 Mitoglitazone CAS No. 146062-49-9

Mitoglitazone

カタログ番号 B1668645
CAS番号: 146062-49-9
分子量: 370.4 g/mol
InChIキー: IRNJSRAGRIZIHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitoglitazone, also known as MSDC-0160, is a compound that belongs to the class of organic compounds known as phenol ethers . It has been used in trials studying the treatment of Type 2 Diabetes and Alzheimer’s Disease . It is an mTOT (mitochondrial target of thiazolidinediones) modulator that targets the mitochondrial pyruvate carrier (MPC), which is a key controller of cellular metabolism .


Molecular Structure Analysis

The molecular formula of Mitoglitazone is C19H18N2O4S . The molecular weight is 370.4 g/mol . The InChI Key is IRNJSRAGRIZIHD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Mitoglitazone has a molecular weight of 370.4 g/mol and a molecular formula of C19H18N2O4S . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 .

科学的研究の応用

Lung Cancer

Scientific Field

Medical Oncology

Application Summary

Mitoglitazone has been identified as a potent inhibitor of cellular survival and stress response proteins of lung cancer . It has been suggested as a multitargeted inhibitor against lung cancer .

Methods of Application

The study involved multitargeted molecular docking studies of Drug Bank compounds with HTVS, SP, and XP algorithms followed by MM\GBSA against the four proteins of lung cancer cellular survival and stress responses . Pharmacokinetics studies and QM-based DFT analysis were also performed .

Results

Mitoglitazone was revealed as a multitargeted inhibitor with a docking and MM\GBSA score ranging from −5.784 to −7.739 kcal/mol and −25.81 to −47.65kcal/mol, respectively . The interaction pattern analysis revealed the most count of interacting residues was 4GLY, 5PHE, 6ASP, 6GLU, 6LYS, and 6THR .

Type 2 Diabetes

Scientific Field

Endocrinology

Application Summary

Mitoglitazone has been used in trials studying the treatment of Type 2 Diabetes .

Methods of Application

The study involved evaluating the safety, tolerability, and efficacy of three dose levels of Mitoglitazone in patients with type 2 diabetes . The primary study objectives were to characterize the reduction in fasting plasma glucose in response to three different doses of Mitoglitazone as compared to placebo following once-daily dosing for 84 consecutive days (12 weeks) in patients with Type 2 diabetes .

Results

The results of the study are not explicitly mentioned in the sources. However, the study aimed to investigate the safety and tolerability of three different doses of Mitoglitazone following once-daily dosing for 84 consecutive days (12 weeks) in patients with Type 2 diabetes .

Alzheimer’s Disease

Scientific Field

Neurology

Application Summary

Mitoglitazone has been used in trials studying the treatment of Alzheimer’s Disease .

Methods of Application

The specific methods of application or experimental procedures for this application are not explicitly mentioned in the sources.

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Alzheimer’s Disease .

Cardiovascular Disease

Scientific Field

Cardiology

Application Summary

Mitoglitazone has been identified as a cardioprotective agent . It is associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . It also reduces atherosclerosis progression, in-stent restenosis after coronary stent implantation, progression rate from persistent to permanent atrial fibrillation, and reablation rate in diabetic patients with paroxysmal atrial fibrillation after catheter ablation .

Results

Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention, without any proven direct harm on the myocardium .

Obesity

Application Summary

Mitoglitazone has been used in trials studying the treatment of obesity .

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of obesity .

Polycystic Ovary Syndrome (PCOS)

Scientific Field

Gynecology

Application Summary

Mitoglitazone has been used in trials studying the treatment of Polycystic Ovary Syndrome (PCOS) .

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Polycystic Ovary Syndrome (PCOS) .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Scientific Field

Hepatology

Application Summary

Mitoglitazone has been identified as a potential treatment for Non-Alcoholic Fatty Liver Disease (NAFLD) . It is suggested that mitochondrial metabolism is involved in the pathogenesis of NAFLD to varying degrees . Therefore, regulating hepatic mitochondrial function to treat NAFLD has become the focus of current research .

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that the application potential of multiple mitochondrial function improvement modalities (including physical exercise, diabetic medications, small molecule agonists targeting Sirt3, and mitochondria-specific antioxidants) in the treatment of NAFLD was evaluated .

Metabolic Syndrome

Application Summary

Mitoglitazone has been used in trials studying the treatment of Metabolic Syndrome . Metabolic Syndrome is characterized by a well-defined cluster of clinical parameters, including insulin resistance, central obesity, dyslipidemia, and hypertension, which collectively increase the risk of cardiovascular disease .

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Metabolic Syndrome .

Insulin Resistance

Application Summary

Mitoglitazone has been used in trials studying the treatment of Insulin Resistance . The Insulin Resistance Intervention after Stroke (IRIS) trial found that pioglitazone reduced risk for stroke and myocardial infarction in patients with insulin resistance but without diabetes who had had a recent ischemic stroke or transient ischemic attack (TIA) .

Results

The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Insulin Resistance .

Safety And Hazards

According to the available data, Mitoglitazone is not classified as a hazardous substance or mixture .

特性

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317736
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitoglitazone

CAS RN

146062-49-9
Record name Mitoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitoglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirring solution of 5-(4-{[(2Z)-2-(5-ethylpyridin-2-yl)-2-(methoxyimino)ethyl]oxy}benzyl)-1,3-thiazolidine-2,4-dione (81 mg, 0.20 mmol; Supplier=Kalexsyn; Lot=1003-TTP-194) in 6M HCl (2 ml) and pyruvic acid (0.5 ml) was heated at 75° C. After 2 h at 75° C. HPLC showed reaction was complete. Neutralized with sat'd NaHCO3 and extracted with EtOAc. Extract dried (Na2SO4), filtered and evaporated in vacuo to give 45 mg (60%) pale yellow oil. 1H-NMR (DMSO-d6): δ12.02 (brs, 1H), 8.64 (s, 1H), 7.91 (m, 1H), 7.14 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), 5.66 (s, 2H), 4.87 (dd, J=9.2, 4.3 Hz, 1H), 3.31 (m, 1H), 3.05 (dd, J=14.1, 9.1 Hz, 1H), 2.74 (q, J=7.7 Hz, 2H), 1.23 (t, J=7.7 Hz, 3H). HPLC (3.860 min., 100 area % @ 210 and 254 nm. MS (ESI—) for C19H18N2O4S m/z 371.3 (M+H)+: m/z 369.4 (M−H)−
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-[4-[2-(5-ethyl-2-pyridyl)-2-hydroxyethoxy]benzyl]-2,4-thiazolidinedione. 1/2 C2H5OH (396 mg), acetic anhydride (1.5 ml) and dimethylsulfoxide (4 ml) was stirred at room temperature for 5 hours and then poured into water. The mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate and the solvent was distilled off. The oily residue was subjected to silica gel chromatography. A fraction eluted with chloroform-methanol (100:1, v/v) gave 5-[4-[2-(5-ethyl-2-pyridyl)-2-oxoethoxy]benzyl]-2,4-thiazolidinedione (75 mg, yield: 20%). This was recrystallized from ethyl acetate-hexane to obtain colorless prisms, m.p. 148°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitoglitazone
Reactant of Route 2
Reactant of Route 2
Mitoglitazone
Reactant of Route 3
Reactant of Route 3
Mitoglitazone
Reactant of Route 4
Mitoglitazone
Reactant of Route 5
Reactant of Route 5
Mitoglitazone
Reactant of Route 6
Mitoglitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。